molecular formula C11H17NO3 B11892413 N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide CAS No. 142183-71-9

N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

Cat. No.: B11892413
CAS No.: 142183-71-9
M. Wt: 211.26 g/mol
InChI Key: VSVFLPHMMNOFFC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-oxo-1-oxaspiro[44]nonane-4-carboxamide is a chemical compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro ring system, which is a bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a spirocyclic ketone with dimethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide: This compound has a similar spirocyclic structure but with a different ring size.

    N,N-Dimethyl-2-oxo-1-oxaspiro[4.3]octane-4-carboxamide: Another similar compound with a different ring size.

Uniqueness

N,N-Dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

142183-71-9

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

InChI

InChI=1S/C11H17NO3/c1-12(2)10(14)8-7-9(13)15-11(8)5-3-4-6-11/h8H,3-7H2,1-2H3

InChI Key

VSVFLPHMMNOFFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CC(=O)OC12CCCC2

Origin of Product

United States

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